Navamepent
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Overview
Description
Preparation Methods
Navamepent is synthesized through a series of chemical reactions involving the modification of resolvin E1. . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper sulfate.
Chemical Reactions Analysis
Navamepent undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, particularly involving its alkyne group.
Cycloaddition: The alkyne group in this compound allows it to undergo CuAAc with azide-containing molecules, forming triazole rings.
Common reagents used in these reactions include copper sulfate for catalysis, DMSO as a solvent, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Navamepent has a wide range of scientific research applications, including:
Mechanism of Action
Navamepent exerts its effects by modulating chemerin receptors and lipid pathways. It acts as an antagonist of resolvin E1, inhibiting the release of several key pro-inflammatory mediators from corneal epithelial cells . This inhibition reduces inflammation and promotes tissue repair, making it effective in treating ocular conditions.
Comparison with Similar Compounds
Navamepent is unique due to its potent anti-inflammatory properties and its ability to accelerate tissue repair. Similar compounds include:
Resolvin E1: The naturally occurring analog of this compound, with similar anti-inflammatory properties.
RX-10008: Another analog of resolvin E1, studied for its lipid-modulating effects.
RX-10001:
This compound stands out due to its specific action on chemerin receptors and its effectiveness in ocular applications.
Properties
CAS No. |
1251537-11-7 |
---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
propan-2-yl (5S,8E,10E,12R)-5,12-dihydroxypentadeca-8,10-dien-6,14-diynoate |
InChI |
InChI=1S/C18H24O4/c1-4-10-16(19)11-7-5-6-8-12-17(20)13-9-14-18(21)22-15(2)3/h1,5-7,11,15-17,19-20H,9-10,13-14H2,2-3H3/b6-5+,11-7+/t16-,17-/m1/s1 |
InChI Key |
ZVOCIIHCJJEFRQ-BHXBHYJPSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC[C@@H](C#C/C=C/C=C/[C@@H](CC#C)O)O |
SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC(C#CC=CC=CC(CC#C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Navamepent; RX-10045; RX10045; RX 10045 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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